



Application Notes and Protocols: Mills Reaction for Asymmetric Azobenzene Synthesis

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Compound of Interest		
Compound Name:	Azobenzene	
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Introduction

The Mills reaction is a classic and versatile condensation reaction for the synthesis of asymmetrically substituted azobenzenes. This method involves the reaction of an aromatic nitroso compound with an aromatic amine, typically in an acidic medium such as acetic acid.[1] The reaction is particularly valuable for creating **azobenzene**s with distinct electronic and steric properties on each aromatic ring, which is crucial for their application as molecular switches, photosensitizers, and in photopharmacology.[2][3] Asymmetric azobenzenes are of significant interest in drug development as they can be designed to act as photoswitchable inhibitors for enzymes or receptors, allowing for spatiotemporal control of drug activity.[4][5] In materials science, they are integral components of molecular machines and responsive materials.

The general scheme for the Mills reaction is as follows:

$$Ar-N=O + Ar'-NH_2 \rightarrow Ar-N=N-Ar' + H_2O$$

This document provides detailed application notes, experimental protocols, and data for the synthesis of asymmetric **azobenzene**s using the Mills reaction.

Applications



Asymmetrically substituted **azobenzene**s are at the forefront of various fields of research and development due to their unique photoisomerization properties.

- Photopharmacology: These molecules are used to create "photopharmaceuticals," which are drugs that can be activated or deactivated with light.[6] This allows for targeted drug action with high spatiotemporal resolution, potentially reducing side effects.[7] For example, an azobenzene unit can be incorporated into a known enzyme inhibitor.[5] In its inactive isomeric form, the drug has a low affinity for its target. Upon irradiation with a specific wavelength of light, it isomerizes to its active form, which can then bind to and inhibit the enzyme. This approach has been explored for a variety of biological targets.[4]
- Photodynamic Therapy (PDT): Asymmetric azobenzenes can be designed as photosensitizers for PDT.[7][8] In PDT, a photosensitizer is administered and accumulates in tumor tissue. When irradiated with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that are toxic to cancer cells.[7] The asymmetry in the azobenzene allows for fine-tuning of its absorption spectrum to match the "phototherapeutic window" where light can penetrate tissues more effectively.
- Molecular Machines and Responsive Materials: The significant change in geometry during
 the trans-cis isomerization of azobenzenes can be harnessed to create molecular-level
 machines. Asymmetric azobenzenes have been incorporated into polymers and gels to
 create materials that can change their shape, contract, or expand in response to light.[3] This
 has potential applications in areas such as soft robotics, controlled release systems, and
 smart surfaces.

Key Experimental Data

The following tables summarize quantitative data for the synthesis of various asymmetric **azobenzene**s via the Mills reaction and related methods.

Table 1: Synthesis of Asymmetric **Azobenzene**s via Continuous Flow Baeyer-Mills Reaction



Entry	Aniline (Ar'- NH ₂)	Nitrosobenzen e (Ar-N=O)	Product (Ar- N=N-Ar')	Yield (%)
1	Aniline	Nitrosobenzene	Azobenzene	98
2	4-Methylaniline	Nitrosobenzene	4- Methylazobenze ne	>99
3	4-Methoxyaniline	Nitrosobenzene	4- Methoxyazobenz ene	>99
4	4- (Trifluoromethyl) aniline	Nitrosobenzene	4- (Trifluoromethyl) azobenzene	19
5	4-Bromoaniline	Nitrosobenzene	4- Bromoazobenze ne	68
6	3-Methylaniline	Nitrosobenzene	3- Methylazobenze ne	91
7	3-Methoxyaniline	Nitrosobenzene	3- Methoxyazobenz ene	7
8	2-Methylaniline	Nitrosobenzene	2- Methylazobenze ne	85
9	2-Methoxyaniline	Nitrosobenzene	2- Methoxyazobenz ene	81

Data sourced from a continuous flow synthesis protocol by Griwatz et al. (2022). Reactions were performed in acetic acid at 70°C with a residence time of 50 minutes.[2][9]

Table 2: Synthesis of Asymmetric Azobenzenes under Various Batch Conditions



Entry	Aniline Derivati ve	Nitroso arene	Solvent	Catalyst /Acid	Temp. (°C)	Time (h)	Yield (%)
1	4- Aminoph enol	Nitrobenz ene	Ethanol/ Water	10 M KOH	MW	0.33	92
2	Aniline	Nitrosobe nzene	Acetic Acid	-	RT	24	95
3	4- Methoxy aniline	Nitrosobe nzene	Acetic Acid	-	RT	24	98
4	4- Nitroanili ne	Nitrosobe nzene	Acetic Acid	-	RT	24	25

Data compiled from various sources. MW = Microwave irradiation. RT = Room Temperature. [10]

Note on Chiral **Azobenzene** Synthesis: While the Mills reaction is a powerful tool for creating asymmetrically substituted **azobenzene**s, the direct enantioselective synthesis of N-N axially chiral **azobenzene**s via a catalytic asymmetric Mills-type reaction is not yet well-established. The development of such methods remains an active area of research. Asymmetric synthesis of compounds with N-N axial chirality has been achieved through other organocatalytic methods, such as atroposelective N-acylation.[11]

Experimental Protocols

Protocol 1: General Batch Procedure for the Mills Reaction

This protocol describes a general method for the synthesis of asymmetric **azobenzene**s in a standard laboratory setting.

Materials:



- Substituted aniline (1.0 eq)
- Substituted nitrosobenzene (1.0 eq)
- Glacial acetic acid
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (if necessary)
- Hexanes and ethyl acetate (or other suitable solvent system for chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the substituted nitrosobenzene (1.0 eq) in glacial acetic acid (a typical concentration is 0.5 M).
- Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.



- Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
- Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Repeat this wash until gas evolution ceases.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

- If necessary, purify the crude product by flash column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the product (a gradient of hexanes and ethyl acetate is often a good starting point).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final asymmetric azobenzene.

Protocol 2: In-situ Generation of Nitrosobenzene and Telescoped Mills Reaction in Continuous Flow

This protocol is adapted from Griwatz et al. (2022) and is suitable for scaling up the synthesis and for cases where the nitrosobenzene is unstable.[12]

Materials and Equipment:

- Substituted aniline for oxidation (1.0 eq)
- Oxone® (potassium peroxymonosulfate)
- Second substituted aniline for coupling (1.0 eq)
- Dichloromethane (DCM)
- Deionized water



- · Glacial acetic acid
- Cyclohexane
- Continuous flow reactor system with multiple pumps, mixers, and tube reactors
- Back pressure regulator (BPR)
- Separatory funnel

Procedure:

- Preparation of Stock Solutions:
 - Prepare a solution of the first aniline in DCM.
 - Prepare an aqueous solution of Oxone®.
 - Prepare a solution of the second aniline in glacial acetic acid.
- Oxidation Step (In-situ Nitrosobenzene Generation):
 - Pump the aniline/DCM solution and the Oxone®/water solution into a T-mixer and then through a tube reactor. This biphasic mixture allows for the oxidation of the aniline to the corresponding nitrosobenzene.
- Phase Separation:
 - The output from the first reactor is directed to a phase separator, and the organic phase containing the in-situ generated nitrosobenzene is collected.
- Telescoped Mills Reaction:
 - The nitrosobenzene solution is then mixed with the second aniline/acetic acid solution in a second mixer.
 - This mixture is passed through a heated tube reactor (e.g., 70°C with a 50-minute residence time) to effect the Mills condensation.

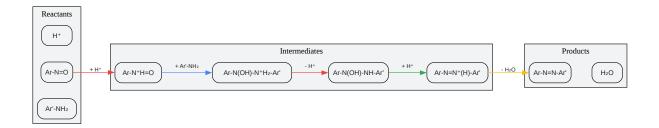


- Workup:
 - After the second reactor, cyclohexane is added via a third mixer to facilitate extraction.
 - A back pressure regulator is used to maintain pressure in the system.
 - The output is collected in a separatory funnel for phase separation.
 - The organic phase is collected, dried, and the solvent is evaporated to yield the asymmetric azobenzene.

Diagrams

Reaction Mechanism

The Baeyer-Mills reaction is generally accepted to proceed via a nucleophilic attack of the aniline on the nitrosobenzene, followed by dehydration. Under acidic conditions, the nitroso group is protonated, which activates it towards nucleophilic attack.



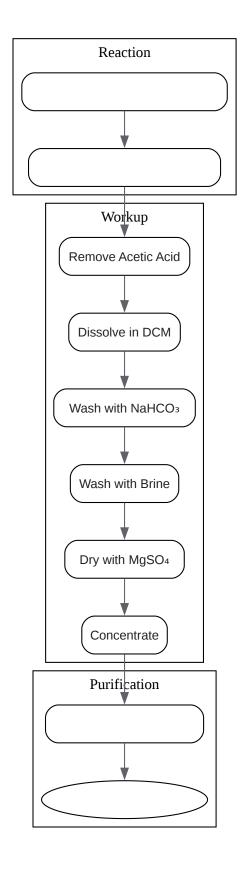
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Caption: Acid-catalyzed mechanism of the Mills reaction.

Experimental Workflow (Batch Synthesis)



This diagram illustrates the typical workflow for the batch synthesis of an asymmetric **azobenzene** using the Mills reaction.





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Caption: Workflow for batch synthesis and purification.

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